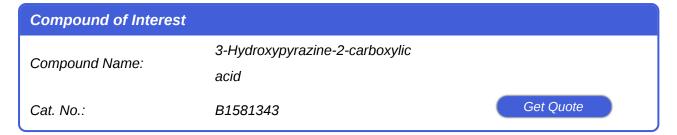


An In-depth Technical Guide to 3-Hydroxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 20737-42-2

This technical guide provides a comprehensive overview of **3-Hydroxypyrazine-2-carboxylic acid**, intended for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, synthesis protocols, known biological relevance, and spectroscopic data.

Core Compound Properties

3-Hydroxypyrazine-2-carboxylic acid is a heterocyclic organic compound featuring a pyrazine ring substituted with hydroxyl and carboxylic acid functional groups.[1] It exists in tautomeric equilibrium with its keto form, 3-oxo-3,4-dihydropyrazine-2-carboxylic acid. This compound is a valuable intermediate in organic synthesis and a known metabolite in biological systems.[2][3]

Physicochemical Data

The fundamental properties of **3-Hydroxypyrazine-2-carboxylic acid** are summarized in the table below.



Property	Value	Source
IUPAC Name	3-hydroxypyrazine-2-carboxylic acid	[4]
Synonyms	2-Hydroxy-3- pyrazinecarboxylic acid, 3- Oxo-3,4-dihydropyrazine-2- carboxylic acid	[1][5]
CAS Number	20737-42-2	[4][6][7]
Molecular Formula	C5H4N2O3	[1][4][8]
Molecular Weight	140.10 g/mol	[4][7]
Melting Point	218-220 °C	[6]
Density	1.63 ± 0.1 g/cm³ (Predicted)	[6]
InChI	InChI=1S/C5H4N2O3/c8-4- 3(5(9)10)6-1-2-7-4/h1-2H, (H,7,8)(H,9,10)	[4]
SMILES	C1=CN=C(C(=N1)C(=O)O)O	[4]

Synthesis and Purification

The compound can be synthesized from commercially available precursors. A common laboratory-scale method involves the diazotization of 3-aminopyrazine-2-carboxylic acid followed by hydrolysis.

Experimental Protocol: Synthesis from 3-Aminopyrazine-2-carboxylic Acid

This protocol is adapted from a described synthetic method.[6]

- Dissolution: Dissolve 3-aminopyrazine-2-carboxylic acid (6.95 g, 0.05 mol) in a prepared solution of water (55 mL) and 3.75 M sulfuric acid (55 mL).[6]
- Heating: Gently heat the mixture to 50 °C to ensure complete dissolution.



- Diazotization: Slowly add a solution of sodium nitrite (0.06 mol) in 18.5 mL of water. During the addition, maintain the reaction temperature between 10-16 °C.[6] After the addition is complete, cool the mixture to 12 °C.[6]
- Hydrolysis: Heat the reaction mixture to boiling over a period of 30 minutes to facilitate the hydrolysis of the diazonium salt.[6]
- Isolation of Crude Product: Cool the mixture to room temperature. The crude product will precipitate as a yellow solid. Collect the solid by filtration.[6]
- Purification (Step 1): Dissolve the collected solid in a dilute aqueous solution of sodium bicarbonate.
- Purification (Step 2): Acidify the solution with 10% hydrochloric acid to precipitate the carboxylic acid product.
- Final Collection: Collect the purified product by filtration. The product can be further purified by recrystallization from water to yield a yellow-orange crystalline solid (Expected yield: ~58%).[6]



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Figure 1: General Synthesis Workflow

Biological Activity and Significance

While derivatives of pyrazine-2-carboxylic acid are known for a range of biological activities, including antimycobacterial and antifungal effects, the specific mechanism of action for **3- Hydroxypyrazine-2-carboxylic acid** itself is not well-defined in public literature.[3][9] Its primary significance lies in its role as a major metabolite of Pyrazinamide (PZA), a first-line medication for treating tuberculosis.[3][10]

Metabolic Pathway of Pyrazinamide

Pyrazinamide is a prodrug that requires metabolic activation to exert its therapeutic effect.[3][9]



- Activation: Inside Mycobacterium tuberculosis, the bacterial enzyme pyrazinamidase (PncA) converts PZA into its active form, pyrazinoic acid (POA).[3]
- Action: POA disrupts the membrane potential and essential cellular functions of the bacterium, particularly in the acidic environment of tuberculous lesions.[3]
- Detoxification: In the host, pyrazinoic acid is metabolized further by the hepatic enzyme xanthine oxidase. This hydroxylation step produces 5-hydroxypyrazine-2-carboxylic acid (a tautomer of the title compound), which is more polar and readily excreted.[3] This final step is generally considered a detoxification pathway.[3]

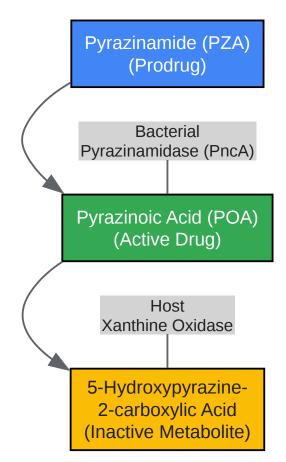


Figure 2: Metabolic Pathway of Pyrazinamide

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